(4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone
Description
(4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a central piperazine ring linked to a 4-butoxyphenyl group and a 6-morpholinopyridazine moiety. The piperazine core introduces conformational flexibility, which may influence binding kinetics and selectivity, as discussed in studies on ring puckering coordinates .
Properties
IUPAC Name |
(4-butoxyphenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-2-3-16-31-20-6-4-19(5-7-20)23(29)28-12-10-26(11-13-28)21-8-9-22(25-24-21)27-14-17-30-18-15-27/h4-9H,2-3,10-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYATYCGTUBXXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions One common approach starts with the preparation of the 4-butoxyphenyl moiety, which is then coupled with a piperazine derivative
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of automated systems for monitoring and adjusting these parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a probe to understand the mechanisms of enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is investigated for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The methanone scaffold with piperazine-linked aryl/heteroaryl groups is a common motif in drug discovery. Below is a comparative analysis with key analogues:
| Compound Name | Key Substituents | Physicochemical Properties (Predicted) | Biological Activity (Reported/Inferred) |
|---|---|---|---|
| (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone (Target Compound) | - 4-Butoxyphenyl (lipophilic tail) - 6-Morpholinopyridazine (H-bond acceptor) |
LogP: ~3.5 PSA: ~75 Ų |
Kinase inhibition (inferred) |
| (4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone (w3) | - Chloropyrimidine-triazole core - 4-Methylpiperazine |
LogP: ~2.8 PSA: ~110 Ų |
Tyrosine kinase inhibition |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | - Furan-2-yl - 4-Aminophenyl |
LogP: ~2.0 PSA: ~85 Ų |
Antimicrobial activity |
Key Differences and Implications
- Piperazine Conformation : The unsubstituted piperazine in the target compound allows greater conformational flexibility compared to w3’s 4-methylpiperazine, which may restrict puckering modes and alter binding pocket interactions .
Research Findings and Mechanistic Insights
Kinase Inhibition Potential
The morpholinopyridazine moiety in the target compound shares structural homology with known kinase inhibitors (e.g., PI3K/mTOR inhibitors), where morpholine oxygen interacts with hinge-region residues. Compared to w3’s triazole-pyrimidine core—common in EGFR inhibitors—the target compound’s larger heterocycle may favor broader kinase selectivity but lower potency .
Conformational Dynamics
Crystallographic analyses of piperazine-containing compounds highlight the role of ring puckering in binding. The target compound’s unsubstituted piperazine may adopt a chair or boat conformation, whereas methyl-substituted analogues (e.g., w3) exhibit restricted puckering, impacting target engagement .
Pharmacokinetic Considerations
- Metabolic Stability : The butoxy group may increase susceptibility to oxidative metabolism compared to w3’s methylpiperazine, which could enhance metabolic stability.
Biological Activity
The compound (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone , known by its chemical structure and various synonyms, is a synthetic organic compound that has garnered attention in pharmacological research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone is with a molecular weight of 397.5 g/mol. The compound features a butoxy group attached to a phenyl ring and a piperazine moiety linked to a morpholinopyridazine structure, which is critical for its biological activity.
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antimicrobial Activity : Many derivatives of piperazine and morpholine have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli.
- Enzyme Inhibition : Compounds containing piperazine rings are frequently studied for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and microbial infections respectively.
Biological Activity Data
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of various synthesized compounds similar to (4-Butoxyphenyl)(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)methanone. The results indicated that certain derivatives exhibited significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in treating bacterial infections .
- Neuropharmacological Studies : In a series of experiments focusing on neuropharmacological effects, compounds with similar structural motifs were tested for their ability to inhibit AChE. The findings revealed promising results in reducing enzyme activity, which is pivotal in the management of Alzheimer's disease .
- Fluorescence Binding Studies : Binding interactions with bovine serum albumin (BSA) were assessed using fluorescence quenching methods. This study highlighted the binding affinity of the compound, which is essential for understanding its pharmacokinetics and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
